Ceftolozane sulfate

Description

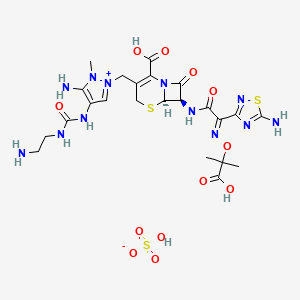

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H32N12O12S3 |

|---|---|

Molecular Weight |

764.8 g/mol |

IUPAC Name |

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |

InChI |

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11+;/t12-,18-;/m1./s1 |

InChI Key |

UJDQGRLTPBVSFN-GZGOMJRCSA-N |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] |

Synonyms |

ceftolozane ceftolozane sulfate CXA-101 FR 264205 FR-264205 FR26 4205 FR264205 |

Origin of Product |

United States |

Foundational & Exploratory

Ceftolozane Sulfate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftolozane sulfate, a fifth-generation cephalosporin antibiotic, represents a significant advancement in the fight against multi-drug resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. Developed by Cubist Pharmaceuticals, its discovery was driven by the urgent need for novel therapies to combat infections caused by resistant pathogens.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic processes of this compound. It details the key chemical transformations and experimental protocols involved in its synthesis, presents its in vitro activity and pharmacokinetic data in structured tables, and illustrates its mechanism of action and synthesis pathways through detailed diagrams.

Discovery and Development

The journey of ceftolozane's discovery was initiated to address the growing threat of antibiotic resistance. Researchers at Cubist Pharmaceuticals (now part of Merck) identified the novel cephalosporin, initially referred to as CXA-101 or FR264205.[1][2][3] A key innovation in its development was a palladium-mediated coupling reaction in the presence of the cephalosporin nucleus, which marked a significant advancement in cephalosporin chemistry.[4] Ceftolozane is structurally similar to ceftazidime but possesses a modified side-chain at the 3-position of the cephem nucleus, which confers its potent anti-pseudomonal activity.[5] To broaden its spectrum of activity against bacteria that produce β-lactamase enzymes, ceftolozane is combined with the well-established β-lactamase inhibitor, tazobactam.[4] This combination, ceftolozane/tazobactam (marketed as Zerbaxa®), was approved for medical use in the United States in December 2014 and in the European Union in September 2015.[4]

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] Like other β-lactam antibiotics, it targets and binds to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.[4][8] This inhibition disrupts cell wall integrity, leading to cell lysis and death.[4]

Ceftolozane has a high affinity for various PBPs in Pseudomonas aeruginosa (specifically PBP1b, PBP1c, and PBP3) and Escherichia coli (PBP3).[4][9][10] This high affinity contributes to its potent activity against these pathogens.

Tazobactam, the β-lactamase inhibitor in the combination, has little to no intrinsic antibacterial activity.[4] Its role is to protect ceftolozane from degradation by a wide range of bacterial β-lactamases, particularly Class A and some Class C enzymes.[11][12] By irreversibly inhibiting these enzymes, tazobactam allows ceftolozane to reach its PBP targets in otherwise resistant bacteria.[4]

Chemical Synthesis

The synthesis of this compound is a multi-step process that has been described through various routes in the patent literature. A common approach involves the synthesis of key intermediates which are then coupled to form the final molecule. One notable route starts from 7-aminocephalosporanic acid (7-ACA).[3][13] The process can be conceptually divided into the preparation of the C-7 and C-3 side chain precursors, followed by their attachment to the cephem core, and subsequent deprotection and salt formation.[1]

A generalized synthetic scheme is presented below, highlighting the key transformations.

Experimental Protocols

This protocol is a generalized representation based on information from patent literature and may require optimization.[14][15]

-

Activation of the C-7 side chain: The thiadiazolyl-oximinoacetic acid side chain is activated, for example, with methanesulfonyl chloride (MsCl) in the presence of a base like potassium carbonate in a suitable solvent such as dimethylacetamide (DMA) at a controlled temperature (e.g., 10 °C).[14]

-

Coupling with the Cephem Core: The activated side chain is then coupled to the 7-amino group of a suitable cephalosporin intermediate (e.g., ACLE) in a biphasic solvent system (e.g., ethyl acetate/water) at a controlled pH (e.g., pH 6) using a base like triethylamine.[14]

-

Introduction of the C-3 Side Chain: The C-3 position of the cephem intermediate is then substituted with the protected pyrazole side chain. This can be achieved using reagents like 1,3-bis(trimethylsilyl)urea (BSU) and potassium iodide in a solvent like dimethylformamide (DMF).[14]

-

Global Deprotection: The protecting groups on the resulting molecule are removed, typically using a strong acid like trifluoroacetic acid (TFA), often in the presence of a scavenger such as anisole, to yield the crude ceftolozane TFA salt.[13]

This protocol outlines a purification and salt exchange process.[2][14][16]

-

Dissolution and pH Adjustment: The crude ceftolozane TFA salt is dissolved in water, and the pH is adjusted to 6-7 with a base like ammonium hydroxide to remove insoluble impurities. The pH is then lowered to around 1.5 with an acid like hydrochloric acid.[14]

-

Resin Chromatography: The acidic solution is passed through a column of hydrophobic resin (e.g., HP20) and eluted with acidic water to remove nonpolar impurities.[14]

-

Crystallization of this compound: The purified ceftolozane solution is then treated with sulfuric acid. The this compound is precipitated by the addition of a suitable anti-solvent, such as isopropyl alcohol, at a controlled temperature (e.g., 0-20 °C).[16]

-

Isolation and Drying: The solid this compound is isolated by filtration and dried under vacuum to yield the final active pharmaceutical ingredient.

In Vitro Activity

The in vitro potency of ceftolozane/tazobactam has been extensively evaluated against a wide range of clinical isolates. It demonstrates particularly strong activity against Pseudomonas aeruginosa, including many multi-drug resistant strains.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam against Pseudomonas aeruginosa

| Study/Region | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| PACTS Program (USA, 2012-2015)[17] | 3,851 | 0.5 | 2 | 97.0 |

| Australian Bloodstream Infections[18] | Not Specified | 1 | 2 | 96 |

| SUPERIOR Study (Spain, ICUs)[19] | 80 | 1 | 4-64 | 85.3-95.7 |

| Latin America (2016-2017)[20] | 508 | Not Reported | Not Reported | 68.1 |

Table 2: In Vitro Activity of Ceftolozane/Tazobactam against Enterobacterales

| Organism | Study/Region | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | Surveillance Studies[4] | <1 | <1 |

| Klebsiella pneumoniae | Surveillance Studies[4] | Not Reported | >32 (ESBL-producing) |

| Citrobacter koseri | Surveillance Studies[4] | <1 | <1 |

| Morganella morganii | Surveillance Studies[4] | <1 | <1 |

| Proteus mirabilis | Surveillance Studies[4] | <1 | <1 |

| Serratia marcescens | Surveillance Studies[4] | <1 | <1 |

Pharmacokinetics

Ceftolozane and tazobactam are administered intravenously. The pharmacokinetic properties of both components have been well-characterized in healthy adults and critically ill patients.

Table 3: Pharmacokinetic Parameters of Ceftolozane and Tazobactam in Healthy Adults (Single and Multiple Doses)

| Parameter | Ceftolozane | Tazobactam | Reference |

| Half-life (t₁/₂) | ~2.5 - 3.0 hours | ~1.0 hour | [4][21] |

| Volume of Distribution (Vd) | 13.1 - 17.6 L | Not specified | [5] |

| Plasma Protein Binding | 16% - 21% | ~30% | [4] |

| Elimination | Primarily renal (glomerular filtration) | Primarily renal (active tubular secretion) | [4] |

Table 4: Pharmacokinetic Parameters in Critically Ill Patients with Augmented Renal Clearance

| Parameter | Ceftolozane | Tazobactam | Reference |

| Clearance | 10.4 (4.5) L/h | 35.3 (16.5) L/h | [22] |

| Volume of Distribution (Vss) | 30.8 (10.8) L | 54.8 (20.1) L | [22] |

Conclusion

This compound, in combination with tazobactam, is a powerful tool in the therapeutic arsenal against serious Gram-negative infections. Its unique chemical structure confers potent activity against challenging pathogens like P. aeruginosa. The development of its synthesis from readily available starting materials highlights significant achievements in cephalosporin chemistry. This guide has provided a detailed overview of its discovery, mechanism of action, synthesis, and key quantitative data, serving as a valuable resource for the scientific community engaged in drug discovery and development.

References

- 1. This compound | 936111-69-2 | Benchchem [benchchem.com]

- 2. WO2017213944A1 - Solid forms of ceftolozane and processes for preparing - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. Ceftolozane/tazobactam - Wikipedia [en.wikipedia.org]

- 5. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. US9044485B2 - Ceftolozane antibiotic compositions - Google Patents [patents.google.com]

- 8. Ceftolozane | C23H30N12O8S2 | CID 53234134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. unmc.edu [unmc.edu]

- 10. Ceftolozane-tazobactam: When, how and why using it? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity of Ceftolozane-Tazobactam against a Broad Spectrum of Recent Clinical Anaerobic Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2017042188A1 - Process for preparing ceftolozane from 7-aminocephalosporanic acid (7-aca) - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US20180170949A1 - Synthesis of cephalosporin compounds - Google Patents [patents.google.com]

- 16. US20160228448A1 - Solid Forms of Ceftolozane - Google Patents [patents.google.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Activity of ceftolozane/tazobactam against a collection of Pseudomonas aeruginosa isolates from bloodstream infections in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Pharmacokinetics and Safety of Intravenous Ceftolozane-Tazobactam in Healthy Adult Subjects following Single and Multiple Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics and Pharmacodynamics of Ceftolozane/Tazobactam in Critically Ill Patients With Augmented Renal Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Ceftolozane Sulfate against Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftolozane sulfate, a fifth-generation cephalosporin, represents a significant advancement in the therapeutic arsenal against multidrug-resistant Pseudomonas aeruginosa. Its potent activity stems from a multifaceted mechanism of action characterized by high-affinity binding to essential penicillin-binding proteins (PBPs), enhanced stability against common resistance mechanisms, and a favorable profile for overcoming intrinsic bacterial defenses. This technical guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and cellular consequences of ceftolozane's engagement with P. aeruginosa, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Like other β-lactam antibiotics, the primary mechanism of action of ceftolozane is the inhibition of bacterial cell wall synthesis.[1] Specifically, it targets and acylates the transpeptidase domain of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.[1]

High-Affinity Binding to Essential P. aeruginosa PBPs

Ceftolozane exhibits a high affinity for all essential PBPs in P. aeruginosa, notably PBP1b, PBP1c, PBP2, and PBP3.[2][3] This broad-spectrum PBP inhibition is a key contributor to its potent anti-pseudomonal activity. The binding affinity of ceftolozane to these critical enzymes surpasses that of older cephalosporins like ceftazidime.[4]

Table 1: Quantitative PBP Occupancy of Ceftolozane in P. aeruginosa PAO1

| Penicillin-Binding Protein (PBP) | Bound PBP Fraction (%) at 1/2x MIC |

| PBP1a | ~40-50% |

| PBP1b | ~40-50% |

| PBP2 | ~20-30% |

| PBP3 | ~50-60% |

| PBP4 | ~10-20% |

| PBP5/6 | <10% |

Note: Data is inferred from graphical representations in the cited literature and represents the percentage of PBP bound by ceftolozane at a concentration of half the minimum inhibitory concentration (MIC) in whole cells of P. aeruginosa PAO1.

Overcoming Intrinsic and Acquired Resistance Mechanisms

A defining feature of ceftolozane is its resilience against several key resistance mechanisms employed by P. aeruginosa.

Stability against AmpC β-Lactamases

P. aeruginosa possesses a chromosomally encoded AmpC β-lactamase, which can be overexpressed and confer resistance to many cephalosporins. Ceftolozane's unique chemical structure, featuring a bulky side chain, provides steric hindrance that protects it from hydrolysis by AmpC.[3][5] This stability allows ceftolozane to remain active against strains that are resistant to other cephalosporins due to AmpC hyperproduction.

Evasion of Efflux Pumps

While efflux pumps, particularly the MexAB-OprM system, are a major contributor to multidrug resistance in P. aeruginosa, ceftolozane appears to be a poor substrate for these pumps.[3] Consequently, its activity is less affected by the overexpression of these efflux systems compared to other antipseudomonal agents.

Independence from Porin Channels

Unlike carbapenems, which rely on the OprD porin for entry into the periplasmic space, ceftolozane's entry is not dependent on this channel. Therefore, the loss or downregulation of OprD, a common mechanism of carbapenem resistance, does not significantly impact the activity of ceftolozane.[4]

The Role of Tazobactam

Ceftolozane is co-formulated with tazobactam, a β-lactamase inhibitor. While tazobactam has minimal intrinsic activity against P. aeruginosa, it protects ceftolozane from hydrolysis by certain extended-spectrum β-lactamases (ESBLs) that may be present.[2] This broadens the spectrum of activity of the combination to include some ESBL-producing Enterobacteriaceae.

Quantitative Efficacy: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of ceftolozane/tazobactam is demonstrated by its low MIC values against both wild-type and multidrug-resistant P. aeruginosa strains.

Table 2: Ceftolozane/Tazobactam MICs against P. aeruginosa

| Strain Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |

| All Isolates | 0.5 | 2 | 97.0 |

| Meropenem-Nonsusceptible | 1 | 8 | 87.6 |

| Multidrug-Resistant (MDR) | 1 | 8 | 84.9 |

| Extensively Drug-Resistant (XDR) | 2 | 16 | 76.9 |

Data compiled from a surveillance study of 3,851 P. aeruginosa isolates from U.S. hospitals (2012-2015).[6] Susceptibility breakpoint: ≤4/4 µg/mL.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of ceftolozane/tazobactam against P. aeruginosa.

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Ceftolozane/tazobactam analytical standard

-

P. aeruginosa isolate

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic Stock Solution: Prepare a stock solution of ceftolozane/tazobactam in a suitable solvent (e.g., water) at a concentration of 1280 µg/mL (based on the ceftolozane component).

-

Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the stock solution in CAMHB in the microtiter plate to achieve a final concentration range (e.g., 64 to 0.06 µg/mL).

-

Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the P. aeruginosa isolate and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute Inoculum: Dilute the standardized bacterial suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.

-

Inoculate Microtiter Plate: Within 15 minutes of preparation, inoculate each well of the microtiter plate (containing 100 µL of the antibiotic dilutions) with 100 µL of the diluted bacterial inoculum. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a competitive binding assay to determine the affinity of ceftolozane for P. aeruginosa PBPs.

Materials:

-

P. aeruginosa cell culture

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

Ultracentrifuge

-

Ceftolozane analytical standard

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

SDS-PAGE apparatus

-

Fluorescence imager

Procedure:

-

Prepare Bacterial Membranes:

-

Grow P. aeruginosa to mid-log phase and harvest cells by centrifugation.

-

Wash the cell pellet with buffer and resuspend in lysis buffer.

-

Lyse the cells by sonication or French press.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer.

-

-

Competitive Binding:

-

Incubate aliquots of the membrane preparation with increasing concentrations of ceftolozane for a defined period (e.g., 10 minutes at 30°C) to allow for binding to PBPs.

-

Add a fixed, saturating concentration of fluorescently labeled penicillin to each aliquot and incubate for an additional period (e.g., 10 minutes at 30°C). The fluorescent penicillin will bind to any PBPs not already occupied by ceftolozane.

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band.

-

The concentration of ceftolozane that inhibits 50% of the binding of the fluorescent penicillin (IC₅₀) can be determined.

-

Conclusion

This compound's mechanism of action against P. aeruginosa is a testament to rational drug design, effectively targeting essential cellular machinery while circumventing prevalent resistance mechanisms. Its high affinity for a broad range of PBPs, coupled with its stability against AmpC β-lactamases and evasion of efflux pumps, underpins its potent bactericidal activity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and build upon the understanding of this important antimicrobial agent.

References

- 1. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftolozane-tazobactam: When, how and why using it? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceftolozane/tazobactam use and emergence of resistance: a 4-year analysis of antimicrobial susceptibility in Pseudomonas aeruginosa isolates in a tertiary hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of in vitro activity of ceftolozane/tazobactam and comparators against recent clinical bacterial isolates, and genomics of Pseudomonas aeruginosa, Klebsiella pneumoniae and Escherichia coli isolates that demonstrated resistance to ceftolozane/tazobactam: data from Kuwait and Oman - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceftolozane-Tazobactam Activity against Pseudomonas aeruginosa Clinical Isolates from U.S. Hospitals: Report from the PACTS Antimicrobial Surveillance Program, 2012 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Ceftolozane sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane is a fifth-generation cephalosporin antibiotic renowned for its potent activity against a wide array of Gram-negative bacteria, most notably multidrug-resistant Pseudomonas aeruginosa.[1] In clinical applications, it is frequently combined with tazobactam, a β-lactamase inhibitor, to safeguard it from degradation by bacterial enzymes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antimicrobial activity of Ceftolozane sulfate. It also details experimental protocols for its synthesis, characterization, and evaluation, designed to be a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a semi-synthetic β-lactam antibiotic. Its chemical structure is characterized by a 7-amino-1,2,4-thiadiazole ring, which enhances its activity against Gram-negative organisms, and an alkoxyimino group that provides stability against many β-lactamases. A key structural feature is the bulky pyrazole ring at the 3-position, which sterically hinders the hydrolysis of the β-lactam ring.

Chemical Identity

| Property | Value |

| IUPAC Name | mono(5-amino-2-(((6R,7R)-7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-4-(3-(2-aminoethyl)ureido)-1-methyl-1H-pyrazol-2-ium) monosulfate[1] |

| CAS Number | 936111-69-2[2] |

| Molecular Formula | C₂₃H₃₁N₁₂O₈S₂ · H₂SO₄[3] |

| Molecular Weight | 764.77 g/mol [2][3] |

Physicochemical Properties

| Property | Description |

| Appearance | White to off-white powder[2] |

| Solubility | Freely soluble in water; Soluble in DMSO; Slightly soluble in N-methylpyrrolidone; Insoluble in isopropyl alcohol, acetonitrile, and dichloromethane. |

| pKa | 1.9, 3.2, 9.3 |

| Storage | Store at -20°C.[3] |

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for essential penicillin-binding proteins (PBPs) in Pseudomonas aeruginosa and Escherichia coli. By binding to these enzymes, Ceftolozane blocks the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.

Antimicrobial Activity

Ceftolozane, particularly in combination with tazobactam, demonstrates potent in vitro activity against a broad spectrum of Gram-negative pathogens. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates.

Activity against Pseudomonas aeruginosa

| Resistance Profile | Ceftolozane/Tazobactam MIC₅₀ (µg/mL) | Ceftolozane/Tazobactam MIC₉₀ (µg/mL) | Reference(s) |

| All Isolates | 0.5 | 2 | [2][4] |

| Multidrug-Resistant (MDR) | 2 | 8 | [2] |

| Extensively Drug-Resistant (XDR) | 4 | 16 | [2] |

Activity against Enterobacteriaceae

| Organism | Resistance Profile | Ceftolozane/Tazobactam MIC₅₀ (µg/mL) | Ceftolozane/Tazobactam MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | All Isolates | 0.25 | 0.5 | [2] |

| Escherichia coli | ESBL-producing | 0.5 | 2-4 | [1][2][3] |

| Klebsiella pneumoniae | All Isolates | 0.25 | 4 | [5] |

| Klebsiella pneumoniae | ESBL-producing | 1-4 | 16-32 | [1][3][5] |

| Enterobacter cloacae | All Isolates | 0.25 | 8 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound.

Synthesis and Purification of this compound

The manufacturing process for Ceftolozane has evolved to a more sustainable crystallization-based purification method, which significantly improves yield and reduces solvent usage compared to older chromatographic techniques.

Protocol Outline:

-

Coupling: The synthesis involves the coupling of a protected cephalosporin core with the appropriate side chains in a suitable solvent system.

-

Deprotection: Removal of protecting groups to yield the crude Ceftolozane.

-

Crystallization: The crude product is subjected to a crystallization process. This typically involves dissolving the crude material in a solvent system (e.g., a mixture of water, an organic solvent like DMAc, and an anti-solvent like acetonitrile) and inducing crystallization by adjusting pH and/or temperature.

-

Isolation and Drying: The crystalline this compound is isolated by filtration, washed with appropriate solvents, and dried under vacuum.

In Vitro Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.

Detailed Protocol:

-

Preparation of Antimicrobial Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy: Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of this compound against bacterial infections.

Protocol Outline:

-

Animal Model: Use specific-pathogen-free mice (e.g., ICR/Swiss), typically rendered neutropenic by treatment with cyclophosphamide.

-

Infection: Induce a thigh infection by intramuscular injection of a standardized bacterial suspension (e.g., ~10⁵-10⁶ CFU).

-

Treatment: Initiate treatment with this compound at various dosages and dosing intervals, typically administered subcutaneously or intravenously.

-

Efficacy Assessment: After a defined treatment period (e.g., 24 hours), euthanize the mice, homogenize the thigh tissue, and perform quantitative bacterial cultures to determine the reduction in bacterial load (log₁₀ CFU/thigh) compared to untreated controls.

Analytical Characterization: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of Ceftolozane in biological matrices.

Protocol Outline:

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are typically subjected to protein precipitation followed by centrifugation. The supernatant is then diluted for analysis.

-

Chromatographic Separation: Separation is achieved on a reverse-phase HPLC column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Ceftolozane and an internal standard are monitored for quantification.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify Ceftolozane in the unknown samples.

Conclusion

This compound is a potent cephalosporin antibiotic with significant activity against challenging Gram-negative pathogens, including multidrug-resistant P. aeruginosa. Its unique chemical structure contributes to its stability and efficacy. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and evaluation of this important antimicrobial agent, supporting further research and development in the fight against antimicrobial resistance.

References

- 1. Global evaluation of the antibacterial activity of Ceftolozane/Tazobactam against ESBLs-producing Escherichia coli and Klebsiella pneumoniae: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Ceftolozane-Tazobactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa with Various Resistance Patterns Isolated in U.S. Hospitals (2011-2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Global evaluation of the antibacterial activity of Ceftolozane/Tazobactam against ESBLs-producing Escherichia coli and Klebsiella pneumoniae: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceftolozane-Tazobactam Activity against Pseudomonas aeruginosa Clinical Isolates from U.S. Hospitals: Report from the PACTS Antimicrobial Surveillance Program, 2012 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of ceftolozane/tazobactam against clinical isolates of Pseudomonas aeruginosa and Enterobacteriaceae recovered in Spanish medical centres: Results of the CENIT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

The Synergistic Onslaught: A Technical Guide to the Mechanism of Ceftolozane/Tazobactam

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core mechanism of action of the ceftolozane and tazobactam combination antibiotic. It is intended to serve as a comprehensive resource, detailing the synergistic interaction of the two components, their activity against key pathogens, the experimental methodologies used for their evaluation, and the mechanisms by which bacteria can develop resistance.

Executive Summary

Ceftolozane/tazobactam is a potent antibacterial agent combining a fifth-generation cephalosporin with a well-established β-lactamase inhibitor. This combination is specifically designed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. Ceftolozane exerts its bactericidal effect by inhibiting essential penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. Tazobactam protects ceftolozane from degradation by a wide range of β-lactamase enzymes, thereby restoring and expanding ceftolozane's spectrum of activity. This guide will dissect these mechanisms, present quantitative efficacy data, and outline the laboratory protocols used to characterize this important therapeutic agent.

Core Mechanism of Action: A Two-Pronged Attack

The efficacy of ceftolozane/tazobactam relies on the complementary actions of its two components. Ceftolozane is the primary bactericidal agent, while tazobactam acts as a shield, enabling ceftolozane to reach its target in the presence of specific bacterial resistance enzymes.

Ceftolozane: Targeting the Bacterial Cell Wall

As a β-lactam antibiotic, ceftolozane's mechanism of action is the inhibition of bacterial cell wall synthesis.[1] It achieves this by covalently binding to and inactivating essential penicillin-binding proteins (PBPs).[2] PBPs are bacterial enzymes required for the final steps of peptidoglycan synthesis, the structural meshwork that provides integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, ceftolozane weakens the cell wall, leading to cell lysis and bacterial death.[2]

Ceftolozane has demonstrated a high affinity for critical PBPs in target pathogens. In Pseudomonas aeruginosa, it potently binds to PBP1b, PBP1c, and PBP3.[3][4] In Escherichia coli, it primarily targets PBP3.[5] This strong binding affinity contributes to its potent anti-pseudomonal activity.[1] Furthermore, ceftolozane's unique structure makes it a poor substrate for the chromosomal AmpC β-lactamase of P. aeruginosa and less susceptible to efflux by common pump systems, such as MexAB-OprM.[4][6]

Tazobactam: The β-Lactamase Inhibitor Shield

Many Gram-negative bacteria have acquired resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[7] Tazobactam is a potent, irreversible inhibitor of many Ambler class A β-lactamases (such as TEM and SHV variants) and some class C cephalosporinases.[3][5]

Tazobactam itself has minimal intrinsic antibacterial activity due to its low affinity for PBPs.[5] Its crucial role is to act as a "suicide inhibitor." When a β-lactamase enzyme attempts to hydrolyze tazobactam, it forms a stable, covalent complex with the enzyme, effectively inactivating it.[7] This prevents the β-lactamase from destroying ceftolozane, allowing the cephalosporin to reach its PBP targets.[8] The addition of tazobactam extends ceftolozane's spectrum to include many ESBL-producing strains of E. coli and Klebsiella pneumoniae.[2]

Quantitative Data: In Vitro Activity

The in vitro activity of ceftolozane/tazobactam is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam and Comparators Against Enterobacteriaceae

| Organism (n) | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |

| All Enterobacteriaceae (7,071) | Ceftolozane/Tazobactam | 0.25 | 1 | 93.5[7] |

| Meropenem | ≤0.06 | ≤0.06 | 98.1[7] | |

| Piperacillin/Tazobactam | 1 | 32 | 84.8[7] | |

| ESBL-producing E. coli | Ceftolozane/Tazobactam | 0.5 | 2 | 91.3[9] |

| ESBL-producing K. pneumoniae | Ceftolozane/Tazobactam | 1 | 32 | 65.6[9] |

| ESBL non-CRE Phenotype (906) | Ceftolozane/Tazobactam | 0.5 | 8 | - |

Data compiled from multiple surveillance studies. Susceptibility percentages are based on CLSI breakpoints where available.[7][9][10][11]

Table 2: In Vitro Activity of Ceftolozane/Tazobactam and Comparators Against Pseudomonas aeruginosa

| Organism (n) / Phenotype | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |

| P. aeruginosa (3,851) | Ceftolozane/Tazobactam | 0.5 | 2 | 97.0[1] |

| Meropenem | 0.5 | 8 | 81.8[1] | |

| Piperacillin/Tazobactam | 4 | 32 | 84.1[1] | |

| Ceftazidime | 2 | 16 | 84.6[1] | |

| Multidrug-Resistant (MDR) (607) | Ceftolozane/Tazobactam | 1 | 8 | 84.9[1] |

| Extensively Drug-Resistant (XDR) (363) | Ceftolozane/Tazobactam | 2 | 16 | 76.9[1] |

Data compiled from the PACTS Antimicrobial Surveillance Program (2012-2015).[1]

Experimental Protocols

The following sections detail the standardized methodologies for key experiments used to evaluate the efficacy and mechanism of ceftolozane/tazobactam.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for determining the Minimum Inhibitory Concentration (MIC) of ceftolozane/tazobactam.[3][12]

-

Preparation of Inoculum: a. Select three to five well-isolated colonies of the test organism from an 18- to 24-hour agar plate. b. Transfer colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. d. Adjust the turbidity of the suspension with sterile saline or broth to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). e. Dilute the adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

Preparation of Antimicrobial Dilutions: a. Ceftolozane/tazobactam is tested in a 2:1 ratio, with tazobactam held at a fixed concentration of 4 µg/mL.[13] b. Prepare serial two-fold dilutions of ceftolozane in cation-adjusted Mueller-Hinton Broth (CAMHB) containing 4 µg/mL of tazobactam. c. Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

Inoculation and Incubation: a. Inoculate each well with 10 µL of the standardized bacterial suspension, resulting in a final volume of 110 µL and a final inoculum of ~5 x 10⁵ CFU/mL. b. Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

-

Interpretation of Results: a. Following incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of ceftolozane (in the presence of 4 µg/mL tazobactam) that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of ceftolozane for bacterial PBPs, adapted from established methodologies using a fluorescent penicillin analogue.[14][15]

-

Membrane Preparation: a. Grow the bacterial strain of interest (e.g., P. aeruginosa) to the mid-logarithmic phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris, pH 8). c. Lyse the cells using a French press or sonication. d. Pellet the cell membranes via ultracentrifugation. e. Wash the membrane pellet and resuspend in a storage buffer. Store at -70°C.

-

Competitive Binding Reaction: a. Prepare serial dilutions of the unlabeled competitor antibiotic (ceftolozane) in a reaction buffer. b. In a microtiter plate, add aliquots of the prepared bacterial membrane suspension. c. Add the ceftolozane dilutions to the membranes and incubate for 30 minutes at room temperature to allow for binding to PBPs. d. Add a constant, subsaturating concentration of a fluorescent penicillin probe (e.g., Bocillin-FL) to all wells. Incubate for an additional 10-15 minutes. The probe will bind to PBPs not occupied by ceftolozane.

-

Detection and Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer. b. Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis. c. Visualize the fluorescently labeled PBPs using a gel imager. d. Quantify the fluorescence intensity of the PBP bands. The concentration of ceftolozane that inhibits 50% of the fluorescent probe binding (IC₅₀) is determined, reflecting its binding affinity.

β-Lactamase Inhibition Assay

This protocol outlines a method to measure the inhibitory activity of tazobactam against a specific β-lactamase using a chromogenic substrate.[16]

-

Reagent Preparation: a. Purify the target β-lactamase enzyme (e.g., TEM-1) from a bacterial source. b. Prepare a solution of the chromogenic cephalosporin substrate, nitrocefin, in a suitable buffer (e.g., phosphate buffer, pH 7.0). Nitrocefin is yellow but turns red upon hydrolysis by β-lactamase. c. Prepare serial dilutions of the inhibitor, tazobactam.

-

Inhibition Reaction: a. In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well. b. Add the various dilutions of tazobactam to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Measurement of Residual Activity: a. Initiate the reaction by adding the nitrocefin solution to all wells simultaneously. b. Immediately place the plate in a spectrophotometer or plate reader. c. Monitor the change in absorbance at 486 nm over time. The rate of color change is proportional to the residual β-lactamase activity.

-

Data Analysis: a. Calculate the initial velocity of the reaction for each tazobactam concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the tazobactam concentration. c. Determine the IC₅₀ value, which is the concentration of tazobactam required to reduce the β-lactamase activity by 50%.

Mechanisms of Resistance

Despite its robust design, resistance to ceftolozane/tazobactam can emerge through several mechanisms, primarily in P. aeruginosa.

-

AmpC Hyperproduction and Modification: The most significant mechanism involves the chromosomal AmpC β-lactamase. While ceftolozane is stable against basal AmpC expression, mutations leading to derepression and hyperproduction of AmpC can increase MICs. Furthermore, structural modifications to the AmpC enzyme itself, resulting from amino acid substitutions, can enhance its hydrolytic activity against ceftolozane, leading to high-level resistance.[6][17]

-

Acquisition of β-Lactamases: The acquisition of β-lactamases that are not effectively inhibited by tazobactam can confer resistance. This includes certain class A ESBLs, class D oxacillinases, and, most notably, carbapenemases (class A KPC, class B metallo-β-lactamases like VIM, IMP, NDM, and class D OXA-48).[4]

-

Efflux Pump Upregulation: While ceftolozane is a poor substrate for some efflux pumps, overexpression of certain systems, often in combination with other resistance mechanisms, can contribute to reduced susceptibility.[18]

-

PBP Modification: Alterations in the target PBPs can reduce the binding affinity of ceftolozane, though this is a less common mechanism of high-level resistance compared to enzymatic degradation.[6]

Conclusion

Ceftolozane/tazobactam represents a significant advancement in the treatment of challenging Gram-negative infections. Its dual-action mechanism, combining direct bactericidal activity through PBP inhibition with robust protection against β-lactamase degradation, provides a powerful tool against susceptible pathogens, including many multidrug-resistant strains of P. aeruginosa and ESBL-producing Enterobacteriaceae. A thorough understanding of its mechanism, spectrum of activity, and potential resistance pathways, as detailed in this guide, is critical for its appropriate clinical use and for guiding future research and development in the field of antimicrobial agents.

References

- 1. Ceftolozane-Tazobactam Activity against Pseudomonas aeruginosa Clinical Isolates from U.S. Hospitals: Report from the PACTS Antimicrobial Surveillance Program, 2012 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global evaluation of the antibacterial activity of Ceftolozane/Tazobactam against ESBLs-producing Escherichia coli and Klebsiella pneumoniae: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries [frontiersin.org]

- 5. In Vitro Activity of Ceftolozane Alone and in Combination with Tazobactam against Extended-Spectrum-β-Lactamase-Harboring Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudomonas aeruginosa Ceftolozane-Tazobactam Resistance Development Requires Multiple Mutations Leading to Overexpression and Structural Modification of AmpC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Global evaluation of the antibacterial activity of Ceftolozane/Tazobactam against ESBLs-producing Escherichia coli and Klebsiella pneumoniae: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Ceftolozane-Tazobactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa with Various Resistance Patterns Isolated in U.S. Hospitals (2011-2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of in vitro activity of ceftolozane-tazobactam in combination with other classes of antibacterial agents against Enterobacterales and Pseudomonas aeruginosa—the EM200 study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. news-medical.net [news-medical.net]

- 16. [Enzyme determination in vitro of inhibitor activity of beta-lactamase from tazobactam. Comparison with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of Resistance to Ceftolozane/Tazobactam in Pseudomonas aeruginosa: Results of the GERPA Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mutation-Driven β-Lactam Resistance Mechanisms among Contemporary Ceftazidime-Nonsusceptible Pseudomonas aeruginosa Isolates from U.S. Hospitals - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development and In Vitro Activity of Ceftolozane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane is a novel cephalosporin antibiotic developed to combat challenging Gram-negative bacterial infections, particularly those caused by multidrug-resistant (MDR) Pseudomonas aeruginosa.[1] In combination with the β-lactamase inhibitor tazobactam, it provides a potent therapeutic option against a broad spectrum of pathogens. This technical guide provides an in-depth overview of the preclinical development and in vitro activity of ceftolozane, with a focus on its mechanism of action, quantitative antimicrobial potency, and the experimental methodologies used for its evaluation.

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4] Ceftolozane has demonstrated a high affinity for essential PBPs in P. aeruginosa, including PBP1b, PBP1c, and PBP3, and PBP3 in E. coli.[3] This strong binding affinity contributes to its potent activity against these organisms.[5]

The addition of tazobactam, a well-established β-lactamase inhibitor, protects ceftolozane from degradation by many Class A and some Class C β-lactamases, thereby extending its spectrum of activity to include many extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[2][3][4]

Caption: Mechanism of action of Ceftolozane/Tazobactam.

In Vitro Activity

The in vitro potency of ceftolozane/tazobactam has been extensively evaluated against a wide range of clinically relevant Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam against Pseudomonas aeruginosa

| Resistance Phenotype | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| All Isolates | 3,851 | 0.5 | 2 | [6] |

| Meropenem-Nonsusceptible | 699 | 1 | 8 | [6] |

| Multidrug-Resistant (MDR) | 310 | 2 | 8 | [2] |

| Extensively Drug-Resistant (XDR) | 175 | 4 | 16 | [2] |

Table 2: In Vitro Activity of Ceftolozane/Tazobactam against Enterobacteriaceae

| Organism | Phenotype | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | All | 2,691 | 0.25 | 0.5 | [2] |

| Escherichia coli | ESBL-producing | - | 0.5 | 2 | [7] |

| Klebsiella pneumoniae | All | - | 0.25 | 1 | |

| Klebsiella pneumoniae | ESBL-producing | - | 1 | 32 | [7] |

| Enterobacter spp. | All | - | 0.25 | 2 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a bacterial isolate, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

-

Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies of the test organism in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Dilution: Serial twofold dilutions of ceftolozane/tazobactam are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Tazobactam is typically maintained at a fixed concentration (e.g., 4 µg/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.

-

Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the naked eye.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Detailed Methodology:

-

Inoculum Preparation: A starting inoculum of the test organism is prepared in a suitable broth (e.g., CAMHB) to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Exposure to Antibiotic: The bacterial suspension is exposed to various concentrations of ceftolozane/tazobactam (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without any antibiotic is also included.

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each test and control tube.

-

Enumeration: The withdrawn samples are serially diluted and plated onto agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The change in bacterial count (log₁₀ CFU/mL) over time is plotted for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

Penicillin-Binding Protein (PBP) Affinity Assay

Competitive binding assays are used to determine the affinity of ceftolozane for its target PBPs.

Detailed Methodology:

-

Membrane Preparation: Bacterial cells are grown to the mid-logarithmic phase and harvested. The cell membranes, which contain the PBPs, are isolated through processes like sonication and ultracentrifugation.

-

Competitive Binding: A fixed amount of the prepared bacterial membranes is incubated with varying concentrations of unlabeled ceftolozane.

-

Fluorescent Labeling: A fluorescently labeled penicillin derivative (e.g., Bocillin FL) is added to the mixture. This fluorescent probe binds to any PBPs that are not already occupied by ceftolozane.

-

Separation and Detection: The membrane proteins are separated by size using SDS-PAGE. The gel is then visualized using a fluorescence imager to detect the fluorescently labeled PBPs.

-

Quantification and Analysis: The intensity of the fluorescent bands is quantified. The concentration of ceftolozane that inhibits 50% of the fluorescent probe binding (IC₅₀) is determined, which is inversely proportional to the binding affinity.

Mechanisms of Resistance

Resistance to ceftolozane/tazobactam can emerge through various mechanisms. Understanding these is crucial for its appropriate clinical use and for the development of future antimicrobial agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Activity of Ceftolozane-Tazobactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa with Various Resistance Patterns Isolated in U.S. Hospitals (2011-2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Activity of ceftolozane/tazobactam against surveillance and ‘problem’ Enterobacteriaceae, Pseudomonas aeruginosa and non-fermenters from the British Isles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Gauntlet: A Technical Guide to the In Vitro Activity of Ceftolozane/Tazobactam Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Organisms such as Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales have developed sophisticated resistance mechanisms, rendering many conventional antibiotics ineffective.[1][2] Ceftolozane/tazobactam, a combination of a novel cephalosporin and a well-established β-lactamase inhibitor, has emerged as a critical therapeutic option against these challenging pathogens.[1][3][4][5] This technical guide provides an in-depth analysis of the in vitro spectrum of activity of ceftolozane/tazobactam against key Gram-negative bacteria, details the experimental protocols for its evaluation, and illustrates the underlying mechanisms of action and resistance.

Spectrum of In Vitro Activity

Ceftolozane/tazobactam demonstrates potent in vitro activity against a broad range of Gram-negative bacteria, most notably Pseudomonas aeruginosa and Enterobacterales.[3][6] Its efficacy is particularly pronounced against strains that are resistant to other β-lactam antibiotics.

Activity Against Pseudomonas aeruginosa

Ceftolozane/tazobactam is consistently reported as one of the most active β-lactam agents against P. aeruginosa, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates.[7][8][9]

Table 1: In Vitro Activity of Ceftolozane/Tazobactam and Comparators against Pseudomonas aeruginosa

| Region/Study | Isolate Phenotype | N | Ceftolozane/tazobactam MIC50 (mg/L) | Ceftolozane/tazobactam MIC90 (mg/L) | % Susceptible | Comparator Agents (% Susceptible) | Reference |

| Western Europe (SMART 2017-2020) | All | 4086 | - | - | 93.3 | - | [8] |

| Western Europe (SMART 2017-2020) | MDR | 943 | - | - | 72.0 | Ceftazidime/avibactam (73.6), Carbapenems (<32), Piperacillin/tazobactam (<32) | [8] |

| Spanish Hospital | MDR/XDR (non-MBL) | 129 | 2 | 4 | 92.2 | Colistin (>92.2), Amikacin (<92.2) | [7][9] |

| Germany | All | - | 0.5 | 2 | - | Piperacillin/tazobactam (75.7), Ceftazidime (83.0), Cefepime (83.0), Meropenem (85.9) | [10] |

| U.S. Hospitals (2011-2012) | All | 1971 | 0.5 | 2 | - | - | [11] |

| U.S. Hospitals (2011-2012) | MDR | 310 | 2 | 8 | - | - | [11] |

| U.S. Hospitals (2011-2012) | XDR | 175 | 4 | 16 | - | - | [11] |

| Latin America (2016-2017) | All | 508 | - | - | 68.1 | - | [3] |

Activity Against Enterobacterales

Ceftolozane/tazobactam is highly active against Enterobacterales, including many ESBL-producing strains.[3][4][12] Its activity is generally comparable to or better than older β-lactam/β-lactamase inhibitor combinations and cephalosporins.[3]

Table 2: In Vitro Activity of Ceftolozane/Tazobactam and Comparators against Enterobacterales

| Organism | Phenotype | N | Ceftolozane/tazobactam MIC50 (mg/L) | Ceftolozane/tazobactam MIC90 (mg/L) | % Susceptible | Comparator Agents (% Susceptible) | Reference |

| Escherichia coli | All | 2252 (overall) | 1 | 1 | 93.2 | Doripenem (95.7) | [3] |

| Escherichia coli | ESBL-producing | - | 0.5 | 2 | 91.3 | - | [4] |

| Klebsiella pneumoniae | All | 2252 (overall) | 1 | 128 | 68.7 | Fosfomycin (92.5) | [3] |

| Klebsiella pneumoniae | ESBL-producing | - | - | - | 65.6 | - | [4] |

| Enterobacter cloacae complex | All | 2252 (overall) | 1 | 32 | 62.5 | Tigecycline (89.3) | [3] |

| Serratia marcescens | All | 2252 (overall) | 1 | 64 | 71.4 | Fosfomycin (94.5) | [3] |

| Enterobacterales | ESBL-producing (ICU isolates) | 109 | 0.38 | 1.00 | 99.1 | Meropenem (100), Imipenem (99.1) | [12] |

Mechanism of Action and Resistance

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for essential penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, and PBP3 in P. aeruginosa.[13] Tazobactam is a β-lactamase inhibitor that protects ceftolozane from degradation by many common β-lactamases, including most class A (ESBLs) and some class C enzymes.[4]

Caption: Mechanism of action of Ceftolozane/Tazobactam.

Mechanisms of Resistance

Resistance to ceftolozane/tazobactam in Gram-negative bacteria can arise through several mechanisms:

-

Production of β-lactamases: While tazobactam protects ceftolozane from many β-lactamases, it is not effective against all of them. Carbapenemases, such as metallo-β-lactamases (MBLs) and some serine carbapenemases (e.g., KPC), can hydrolyze ceftolozane, leading to resistance.[7][8][14]

-

Modifications of AmpC β-lactamase: Overexpression or structural modifications of the chromosomal AmpC β-lactamase in P. aeruginosa can lead to resistance.[13][15][16]

-

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the target of ceftolozane, can reduce binding affinity and confer resistance.[6]

-

Efflux Pumps and Porin Loss: While ceftolozane is a poor substrate for many efflux pumps and is less affected by the loss of the OprD porin in P. aeruginosa compared to carbapenems, the interplay of multiple resistance mechanisms can contribute to reduced susceptibility.[1]

Caption: Key resistance mechanisms to Ceftolozane/Tazobactam.

Experimental Protocols

The determination of the in vitro activity of ceftolozane/tazobactam is primarily achieved through antimicrobial susceptibility testing (AST), with broth microdilution being the most common reference method.[10][17][18][19][20]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22]

Detailed Methodology:

-

Preparation of Antimicrobial Agent:

-

Inoculum Preparation:

-

Microdilution Plate Setup:

-

Controls:

-

Growth Control: Wells containing broth and inoculum without any antimicrobial agent.[21]

-

Sterility Control: Wells containing only broth to check for contamination.[21]

-

Quality Control (QC): A reference strain with a known MIC range for ceftolozane/tazobactam (e.g., P. aeruginosa ATCC 27853) is tested in parallel to ensure the accuracy of the results.[24]

-

-

Incubation:

-

Interpretation of Results:

-

After incubation, the plates are examined visually or with an automated reader for turbidity.[21]

-

The MIC is the lowest concentration of ceftolozane/tazobactam that completely inhibits visible growth.[21][22]

-

The results are interpreted as susceptible, intermediate, or resistant based on established breakpoints from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[25][26][27]

-

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Ceftolozane/tazobactam is a potent antimicrobial agent with a valuable spectrum of activity against challenging Gram-negative pathogens, particularly P. aeruginosa and ESBL-producing Enterobacterales. Its efficacy against MDR and XDR strains makes it a crucial tool in the current era of antimicrobial resistance. A thorough understanding of its in vitro activity, mechanisms of action, and potential for resistance, as determined by standardized experimental protocols, is essential for its appropriate clinical use and for guiding future drug development efforts. Continuous surveillance of its activity through robust in vitro testing programs is imperative to monitor for emerging resistance and to ensure its long-term clinical utility.

References

- 1. Ceftolozane/Tazobactam: A New Option in the Treatment of Complicated Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Global evaluation of the antibacterial activity of Ceftolozane/Tazobactam against ESBLs-producing Escherichia coli and Klebsiella pneumoniae: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceftolozane/Tazobactam for Treatment of Severe ESBL-Producing Enterobacterales Infections: A Multicenter Nationwide Clinical Experience (CEFTABUSE II Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of ceftolozane/tazobactam against Pseudomonas aeruginosa and Enterobacterales isolates collected from two general hospitals in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of ceftolozane-tazobactam against multidrug-resistant and extensively drug-resistant Pseudomonas aeruginosa clinical isolates from a Spanish hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity of ceftolozane/tazobactam against multidrug-resistant Pseudomonas aeruginosa from patients in Western Europe: SMART 2017-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of ceftolozane-tazobactam against multidrug-resistant and extensively drug-resistant Pseudomonas aeruginosa clinical isolates from a Spanish hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-vitro activity of ceftolozane/tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae isolates recovered from hospitalized patients in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Ceftolozane-Tazobactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa with Various Resistance Patterns Isolated in U.S. Hospitals (2011-2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries [frontiersin.org]

- 14. Activity of Ceftolozane-Tazobactam against Carbapenem-Resistant, Non-Carbapenemase-Producing Pseudomonas aeruginosa and Associated Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of ceftolozane/tazobactam resistance in Pseudomonas aeruginosa isolates from South Korea [pfmjournal.org]

- 16. academic.oup.com [academic.oup.com]

- 17. In vitro activity of ceftolozane/tazobactam against clinical isolates of Pseudomonas aeruginosa and Enterobacteriaceae recovered in Spanish medical centres: Results of the CENIT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity of ceftolozane-tazobactam against Enterobacterales and Pseudomonas aeruginosa recovered during the Study for Monitoring Antimicrobial Resistance Trends (SMART) program in Spain (2016-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. scilit.com [scilit.com]

- 21. Broth Microdilution | MI [microbiology.mlsascp.com]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 24. journals.asm.org [journals.asm.org]

- 25. Ceftolozane-Tazobactam Activity against Pseudomonas aeruginosa Clinical Isolates from U.S. Hospitals: Report from the PACTS Antimicrobial Surveillance Program, 2012 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 27. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity of Ceftolozane to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane is a fifth-generation cephalosporin antibiotic renowned for its potent activity against a wide range of Gram-negative bacteria, most notably multidrug-resistant Pseudomonas aeruginosa. Its efficacy stems from a sophisticated mechanism of action that involves high-affinity binding to essential penicillin-binding proteins (PBPs), crucial enzymes in the biosynthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the binding affinity of ceftolozane to various PBPs in key Gram-negative pathogens, details the experimental protocols for determining these affinities, and presents visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: PBP Inhibition

The bactericidal activity of ceftolozane, like other β-lactam antibiotics, is achieved through the disruption of peptidoglycan synthesis, an indispensable component of the bacterial cell wall. This process is mediated by the covalent binding of ceftolozane to the active site of PBPs, which are bacterial transpeptidases. This irreversible binding inactivates the enzymes, preventing the cross-linking of peptidoglycan chains. The resultant weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

The specific binding affinity of ceftolozane for different PBPs dictates its spectrum of activity and potency against various bacterial species. Ceftolozane exhibits a particularly high affinity for PBP1b, PBP1c, and PBP3 in P. aeruginosa.[1][2][3][4] This targeted binding profile contributes to its enhanced activity against this often-difficult-to-treat pathogen. In Escherichia coli, ceftolozane is a potent inhibitor of PBP3.[5]

Quantitative Binding Affinity Data

The binding affinity of ceftolozane to various PBPs is quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.

Pseudomonas aeruginosa PBP Binding Affinity

Ceftolozane (formerly known as CXA-101) demonstrates high affinity for the essential PBPs of P. aeruginosa, with greater than twofold higher affinity for all essential PBPs compared to ceftazidime.[6]

| Penicillin-Binding Protein (PBP) | Ceftolozane (CXA-101) IC50 (µg/mL) | Ceftazidime IC50 (µg/mL) | Imipenem IC50 (µg/mL) |

| PBP1b | 0.07 ± 0.01 | 0.12 ± 0.03 | 0.13 ± 0.01 |

| PBP1c | 0.64 ± 0.17 | >2 | 0.08 ± 0.005 |

| PBP2 | 1.36 ± 0.56 | >2 | 0.08 ± 0.01 |

| PBP3 | Potent Inhibitor (Specific value not provided) | - | - |

| PBP4 | Low Affinity | - | - |

Data sourced from a study on P. aeruginosa PAO1.[2]

Escherichia coli PBP Binding Affinity

While specific IC50 values for ceftolozane against individual E. coli PBPs are not as readily available in the cited literature, it is established that ceftolozane is a potent inhibitor of PBP3 in E. coli.[5] For comparative purposes, the IC50 values for other cephalosporins against E. coli PBPs are presented below.

| Penicillin-Binding Protein (PBP) | Cefepime IC50 (µg/mL) | Cefpirome IC50 (µg/mL) | Cefaclidine IC50 (µg/mL) |

| PBP1a | 1.5 | 1.0 | 1.5 |

| PBP1b | 2.5 | 1.5 | 2.0 |

| PBP2 | 0.2 | 4.5 | 5.0 |

| PBP3 | 0.1 | 0.5 | 0.5 |

| PBP4 | 2.0 | 2.5 | 2.5 |

| PBP5/6 | >100 | >100 | >100 |

Data for comparative cephalosporins against E. coli K-12.[7][8]

Experimental Protocols

The determination of PBP binding affinity is a critical experimental procedure in the evaluation of novel β-lactam antibiotics. The most common methodology is a competitive binding assay utilizing a fluorescently labeled penicillin derivative, such as Bocillin FL.

Detailed Methodology: Competitive PBP Binding Assay

1. Preparation of Bacterial Membranes:

-

Cell Culture: The bacterial strain of interest (e.g., P. aeruginosa PAO1 or E. coli K-12) is grown in a suitable broth medium to the mid-logarithmic phase of growth.

-

Cell Harvesting: Bacterial cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Cell Lysis: The washed cell pellet is resuspended in buffer and the cells are lysed to release their contents. Common methods include sonication or French press.

-

Membrane Isolation: The cell lysate is subjected to ultracentrifugation to separate the membrane fraction, which contains the PBPs, from the soluble cytoplasmic components.

-

Quantification: The total protein concentration of the isolated membrane fraction is determined using a standard protein assay, such as the Bradford assay.

2. Competitive Binding Assay:

-

Incubation with Inhibitor: A fixed amount of the prepared bacterial membranes is incubated with a range of increasing concentrations of the test antibiotic (ceftolozane) for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This allows the test antibiotic to bind to the PBPs.

-

Labeling with Fluorescent Probe: Following the incubation with the test antibiotic, a fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin FL, is added to the mixture. This fluorescent probe will bind to any PBP active sites that are not already occupied by the test antibiotic.

-

Termination of Reaction: The labeling reaction is stopped, typically by the addition of a sample buffer containing sodium dodecyl sulfate (SDS) and heating.

3. Detection and Data Analysis:

-

SDS-PAGE: The membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: The fluorescently labeled PBPs are visualized in the gel using a fluorescence imager. The intensity of the fluorescent band corresponding to each PBP is inversely proportional to the binding affinity of the test antibiotic.

-

Quantification: The fluorescence intensity of each PBP band is quantified using densitometry software.

-

IC50 Calculation: The percentage of Bocillin FL binding for each PBP is plotted against the logarithm of the test antibiotic concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizations

Mechanism of PBP Inhibition

Caption: Ceftolozane-mediated inhibition of Penicillin-Binding Proteins (PBPs).

Experimental Workflow for PBP Binding Assay

Caption: Workflow for determining PBP binding affinity using a competitive assay.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Affinity of the New Cephalosporin CXA-101 to Penicillin-Binding Proteins of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Critical evaluation of ceftolozane–tazobactam for complicated urinary tract and intra-abdominal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Shield: Unraveling Ceftolozane's Resilience Against AmpC β-Lactamases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Ceftolozane, a fifth-generation cephalosporin, represents a significant advancement in the treatment of multidrug-resistant Gram-negative infections, particularly those caused by Pseudomonas aeruginosa. Its enhanced stability against AmpC β-lactamases, a common resistance mechanism, is a key attribute. This technical guide delves into the molecular underpinnings of ceftolozane's resilience, providing a comprehensive overview of its mechanism of action, structural advantages, and the genetic and biochemical factors that can lead to resistance. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to further investigate and combat β-lactamase-mediated resistance.

Introduction: The Challenge of AmpC β-Lactamases

AmpC β-lactamases are Ambler class C enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, and second- and third-generation cephalosporins.[1] In many clinically important bacteria, such as P. aeruginosa, Enterobacter spp., and Citrobacter spp., the ampC gene is chromosomally encoded and can be induced to high levels of expression in the presence of certain β-lactams. The overexpression of AmpC is a primary mechanism of resistance, effectively hydrolyzing and inactivating these antibiotics.

Ceftolozane was designed to overcome this challenge. Its unique chemical structure provides a significant advantage over older cephalosporins, rendering it a poor substrate for many AmpC enzymes.[2] This guide will explore the molecular interactions that govern this stability and the mechanisms by which bacteria can evolve to circumvent it.

Mechanism of Action and Structural Basis for AmpC Stability

The key to ceftolozane's stability lies in its chemical structure, particularly its C3 side chain. This bulky and complex side chain creates steric hindrance within the active site of the AmpC β-lactamase, preventing efficient binding and subsequent hydrolysis.[2] The pyrazole ring in this side chain is a critical component that physically obstructs the proper positioning of the cephalosporin core within the enzyme's catalytic center.[2]

In contrast to ceftazidime, another antipseudomonal cephalosporin, ceftolozane's structural modifications result in a molecule that is a significantly poorer substrate for wild-type AmpC.[3] This inherent stability allows ceftolozane to maintain its activity against bacteria that overexpress their native AmpC enzyme.

Quantitative Analysis of Ceftolozane's Interaction with AmpC